molecular formula C6H5BrClF3N2 B14031211 5-Bromo-4-(trifluoromethyl)pyridin-2-amine hcl

5-Bromo-4-(trifluoromethyl)pyridin-2-amine hcl

Cat. No.: B14031211
M. Wt: 277.47 g/mol
InChI Key: AZPOZXOMCBNJIQ-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 4th position, and an amine group at the 2nd position of the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(trifluoromethyl)pyridin-2-amine typically involves halogenation and amination reactions. One common method is the bromination of 4-(trifluoromethyl)pyridine, followed by the introduction of the amine group. The reaction conditions often involve the use of bromine or a brominating agent and a suitable solvent, such as acetonitrile or dichloromethane. The amination step can be achieved using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)pyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and neurology.

    Industry: Utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Uniqueness

5-Bromo-4-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the bromine, trifluoromethyl, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C6H5BrClF3N2

Molecular Weight

277.47 g/mol

IUPAC Name

5-bromo-4-(trifluoromethyl)pyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H4BrF3N2.ClH/c7-4-2-12-5(11)1-3(4)6(8,9)10;/h1-2H,(H2,11,12);1H

InChI Key

AZPOZXOMCBNJIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)Br)C(F)(F)F.Cl

Origin of Product

United States

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